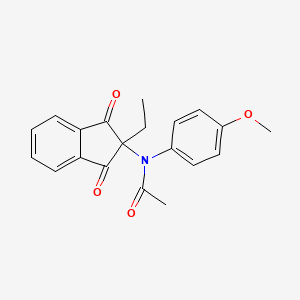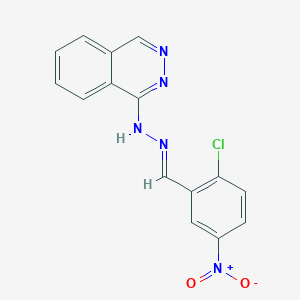![molecular formula C15H13N3O B5878045 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity and function. This compound may also affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. This compound has been shown to modulate the activity of certain enzymes, including proteases and kinases, and to affect protein-protein interactions. It may also have an impact on cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to its use, including potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are many potential future directions for research on 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. Some possible areas of focus include further studies of its mechanism of action and its potential use as a fluorescent probe for imaging biological structures and processes. This compound may also have applications in drug discovery and development, particularly in the development of new therapeutics for diseases such as cancer and Alzheimer's.
Métodos De Síntesis
The synthesis of 4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves several steps, including the reaction of 3,4-dimethylbenzonitrile with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3,4-dimethyl-1-phenyl-1,2,4-triazoline-5-one, which is further reacted with pyridine-2-carboxaldehyde to form the final product.
Aplicaciones Científicas De Investigación
4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and cellular signaling pathways. This compound has also been studied for its potential use as a fluorescent probe for imaging biological structures and processes.
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-4-13(9-11(10)2)15-17-14(18-19-15)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRLQALANUTFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(3,4-Dimethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)


![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)